N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-23-21(29-25-14)20-13-26(12-19(20)16-7-4-3-5-8-16)22(28)17-9-6-10-18(11-17)24-15(2)27/h3-11,19-20H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHIAXUQPWPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Coupling agents: EDCI, DCC
Bases: NaOH, KOH
Solvents: DMSO, acetonitrile, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide has been evaluated for its efficacy against specific cancer types.
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Studies have shown that oxadiazole derivatives can act against both bacterial and fungal pathogens. For example, derivatives similar to this compound were tested for their effectiveness against strains of Staphylococcus aureus and Candida albicans . The results indicated substantial inhibition of microbial growth.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of the oxadiazole ring is crucial for its interaction with biological targets. Research into SAR has shown that variations in substituents can significantly affect the potency and selectivity of the compound against specific targets like phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory diseases .
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies have shown promising results in terms of bioavailability and therapeutic efficacy in treating conditions such as rheumatoid arthritis .
Toxicology Profiles
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies on similar oxadiazole derivatives have indicated low toxicity levels at therapeutic doses. Further investigations are necessary to establish comprehensive toxicology profiles for this compound.
Drug Delivery Systems
The unique properties of this compound make it a candidate for incorporation into drug delivery systems. Its ability to form stable complexes with various carriers can enhance the solubility and stability of poorly soluble drugs .
Nanomaterials Development
Research into nanomaterials has explored the use of this compound in creating functionalized nanoparticles that can target specific cells or tissues. The incorporation of oxadiazole derivatives into nanocarriers has shown potential in improving targeted drug delivery mechanisms .
Mechanism of Action
The mechanism of action of N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The phenyl and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Acetamide Moieties
Compound Z9 (ZINC35476132)
- Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
- Key Features : Contains a 1,2,4-oxadiazole ring linked to a methoxyphenyl group and an acetamide chain. The cyclopentyl group replaces the pyrrolidine core.
- Comparison : While Z9 shares the oxadiazole-acetamide motif, the absence of a pyrrolidine ring may reduce conformational stability compared to the target compound.
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
- Structure : Features a pyridine-oxadiazole hybrid core with chloro and methoxy substituents.
- Key Features : Combines a 1,2,4-oxadiazole ring with a pyridine scaffold, enhancing π-π stacking interactions. The acetamide group is attached via a phenyl linker.
N-[3-(Hydroxyphenylmethyl)-1,2,4-oxadiazol-5-yl]acetamide
- Structure : Simplifies the scaffold to a single 1,2,4-oxadiazole ring with a hydroxyphenylmethyl group and acetamide.
- Key Features : Lacks the pyrrolidine and phenylpyrrolidine-carbonyl groups, reducing structural complexity.
- Activity: Not explicitly reported, but the hydroxyphenyl group may enhance solubility .
Compounds with Related Pharmacological Targets
FP1-12 Hydroxyacetamide Derivatives
- Structure : Hydroxyacetamides with triazole and imidazole cores.
- Key Features : Designed for antiproliferative activity, leveraging sulfanyl and hydroxyacetamide groups for cytotoxicity.
- Activity : Demonstrated moderate to high efficacy against cancer cell lines, suggesting a role in apoptosis induction .
- Comparison : The hydroxyacetamide moiety differs from the acetylated phenyl group in the target compound, which may influence cell permeability.
Tetrahydrocarbazole Derivatives ()
- Structure : N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide variants.
- Key Features : Carbazole cores with chloro, fluoro, or methyl substituents.
- Activity : Patented for unspecified biological activities, likely related to CNS or anticancer targets due to carbazole’s historical use .
- Comparison: The carbazole scaffold introduces planar aromaticity, contrasting with the non-planar pyrrolidine in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The pyrrolidine-oxadiazole combination in the target compound may offer superior metabolic stability over simpler oxadiazole derivatives (e.g., Z9) due to reduced rotational freedom .
- Activity Gaps : While antiproliferative hydroxyacetamide derivatives (FP1-12) show promise, the target compound’s phenylpyrrolidine-carbonyl group could enhance selectivity for viral over host proteases .
- Synthetic Challenges : highlights the use of zeolite catalysts and pyridine in acetamide synthesis, suggesting scalable routes for the target compound’s production .
Biological Activity
N-(3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 396.45 g/mol.
Anticonvulsant Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant anticonvulsant properties. For instance, compounds with similar structures have been evaluated for their efficacy in models of epilepsy. A study indicated that certain oxadiazole derivatives demonstrated protective effects in maximal electroshock (MES) tests, which are standard for assessing anticonvulsant activity. The introduction of specific functional groups, such as trifluoromethyl or halogen substitutions, was found to enhance activity significantly .
Cytotoxicity and Antiproliferative Effects
The cytotoxic potential of compounds related to this compound has been assessed against various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in HepG2 (IC50 = 0.9 μM) and MCF-7 (IC50 = 14.7 μM) cells . These findings suggest that the compound may possess anticancer properties worth exploring further.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Functional Groups : The presence of electron-withdrawing groups (like fluorine) tends to enhance biological activity by increasing metabolic stability.
- Molecular Configuration : The spatial arrangement of substituents affects binding affinity to biological targets.
- Pharmacophore Elements : Specific motifs within the molecule are critical for interaction with target proteins or enzymes.
Study on Anticonvulsant Properties
In a systematic evaluation of various N-substituted acetamides, including those with oxadiazole rings, researchers conducted pharmacological screenings using MES and subcutaneous pentylenetetrazole models in mice. The results indicated that compounds with the oxadiazole moiety exhibited significant anticonvulsant activity at doses ranging from 30 to 300 mg/kg .
Cytotoxicity Assessment
A separate investigation focused on the antiproliferative effects of oxadiazole derivatives on cancer cell lines. The study reported that certain compounds showed marked cytotoxicity against HepG2 and MCF-7 cells, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
